4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine
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Overview
Description
4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring attached to a dimethylpyrimidine moiety
Mechanism of Action
Target of Action
The primary target of 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating the secretion of insulin in a glucose-dependent manner .
Mode of Action
This compound acts as an inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the degradation of incretin hormones, thereby prolonging their action. This leads to increased insulin secretion, reduced glucagon release, and decreased hepatic glucose output, resulting in overall blood glucose level reduction .
Biochemical Pathways
The compound affects the incretin pathway . Incretins are a group of metabolic hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretins, enhancing the insulin response to glucose, slowing gastric emptying, and suppressing glucagon secretion .
Result of Action
The inhibition of DPP-IV by this compound leads to prolonged incretin action, resulting in improved glucose homeostasis . This includes enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose output, which collectively contribute to the reduction of blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine typically involves the reaction of 5,6-dimethylpyrimidine with thiomorpholine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by nucleophilic substitution with 5,6-dimethylpyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethylpyrimidine-2-thiol
- 4,6-Dimethylpyrimidine-2-thioalkylamides
- 2-S-substituted 4,6-dimethylpyrimidines
Uniqueness
4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine is unique due to the presence of both a thiomorpholine ring and a dimethylpyrimidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8-9(2)11-7-12-10(8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARVMRLTBRUEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCSCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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